molecular formula C28H25ClN2O3S B11689024 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B11689024
M. Wt: 505.0 g/mol
InChI Key: RABVLVJMKOWBEC-UHFFFAOYSA-N
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Description

N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a carbazole core, a 2-hydroxypropyl linker, and dual aryl substituents: a 4-chlorophenyl group and a 4-methylbenzenesulfonamide moiety. The carbazole scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the sulfonamide group enhances solubility and binding affinity to target proteins .

Properties

Molecular Formula

C28H25ClN2O3S

Molecular Weight

505.0 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-chlorophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C28H25ClN2O3S/c1-20-10-16-24(17-11-20)35(33,34)31(22-14-12-21(29)13-15-22)19-23(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,23,32H,18-19H2,1H3

InChI Key

RABVLVJMKOWBEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-(9H-Carbazol-9-yl)-2-Hydroxypropyl Intermediate

9H-carbazole undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding 9-(oxiran-2-ylmethyl)-9H-carbazole. Ring-opening of the epoxide with 4-chlorophenylamine in tetrahydrofuran (THF) at 60°C produces 3-(9H-carbazol-9-yl)-2-hydroxypropyl-4-chlorophenylamine. Nuclear magnetic resonance (NMR) data confirm regioselective attack at the less hindered epoxy carbon.

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The amine intermediate reacts with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base. Optimal conditions (Table 1) involve dichloromethane (DCM) solvent at 0°C–25°C for 6–8 hours, achieving 78–82% yield. Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.

Table 1: Sulfonylation Reaction Optimization

ParameterCondition 1Condition 2Condition 3
Temperature (°C)02540
Time (h)864
SolventDCMTHFDCM
Yield (%)827865

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Palladium-Catalyzed Coupling Approach

A modular strategy employs palladium-mediated cross-coupling to assemble the carbazole and sulfonamide moieties.

Buchwald-Hartwig Amination

3-Bromo-9H-carbazole reacts with 2-hydroxypropyl-4-chlorophenylamine using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) in toluene at 110°C. This step forms the carbazole-amine backbone with 70–75% yield (Table 2).

Table 2: Catalytic System Comparison

Catalyst SystemLigandYield (%)
Pd2(dba)3/SPhosSPhos75
Pd(OAc)2/BINAPBINAP68
PdCl2(Amphos)2Xantphos62

Post-Functionalization with Sulfonamide

The coupled product undergoes sulfonylation under standard conditions (Section 1.2), yielding the final compound. This two-step approach achieves an overall yield of 58–62%, with superior regioselectivity compared to single-step methods.

Continuous Flow Synthesis for Scalability

Industrial-scale production utilizes continuous flow reactors to enhance reproducibility and safety.

Microreactor Setup

A three-stage system combines:

  • Epoxidation Module : mCPBA and carbazole in DCM at 0°C (residence time: 5 min).

  • Amination Module : Epoxide + 4-chlorophenylamine in THF at 60°C (residence time: 20 min).

  • Sulfonylation Module : TEA and 4-methylbenzenesulfonyl chloride in DCM (residence time: 10 min).

Table 3: Flow vs. Batch Process Metrics

MetricBatch ProcessFlow Process
Total Time (h)140.6
Yield (%)7885
Purity (%)9599

Flow synthesis reduces byproduct formation through precise temperature and stoichiometric control.

Solid-Phase Synthesis for High-Throughput Screening

Combinatorial chemistry techniques enable rapid analog generation.

Resin-Bound Intermediate

Wang resin-functionalized 4-chlorophenylamine is treated with 3-(9H-carbazol-9-yl)-2-hydroxypropyl mesylate in dimethylformamide (DMF) at 50°C. Subsequent sulfonylation on-resin with 4-methylbenzenesulfonyl chloride yields the target compound after cleavage with trifluoroacetic acid (TFA).

Table 4: Solid-Phase Synthesis Efficiency

StepTime (h)Yield (%)
Amine Loading2495
Alkylation1288
Sulfonylation692
Cleavage190

This method achieves 70% overall yield, ideal for generating derivatives for structure-activity relationship (SAR) studies.

Biocatalytic Approaches

Emerging methodologies employ enzyme-mediated synthesis to improve stereoselectivity.

Lipase-Catalyzed Sulfonylation

Candida antarctica lipase B (CAL-B) catalyzes the sulfonylation of 3-(9H-carbazol-9-yl)-2-hydroxypropyl-4-chlorophenylamine with vinyl sulfonate esters in tert-butyl methyl ether (MTBE).

Table 5: Enzymatic vs. Chemical Sulfonylation

ParameterEnzymaticChemical
Yield (%)6582
Enantiomeric Excess98% (R)N/A
Temperature (°C)300–25

While yields are moderate, enzymatic methods provide enantiopure product, critical for chiral drug development.

Chemical Reactions Analysis

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Coupling Reactions: The carbazole moiety can participate in coupling reactions to form more complex structures

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety is known to interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the chlorophenyl group contributes to its binding affinity. The methylbenzenesulfonamide group plays a role in stabilizing the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and physicochemical properties can be inferred through comparisons with its analogs, which vary in aryl substituents, sulfonamide groups, and carbazole modifications. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Aryl Substituent Sulfonamide Group Carbazole Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity References
Target Compound 4-Chlorophenyl 4-Methylbenzenesulfonamide Unmodified C28H25ClN2O3S* ~505.0* Not reported (inferred: neuroprotection)
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide 2-Furylmethyl 4-Methylbenzenesulfonamide Unmodified C27H26N2O4S 474.58 Not reported
KL022 (N-(4-Fluorophenyl)-N-(3-carbazol-9-yl-2-hydroxypropyl)methanesulfonamide) 4-Fluorophenyl Methanesulfonamide Unmodified C23H23FN2O3S 426.07 (calculated) Circadian clock modulation (CRY stabilizer)
Compound 2 (P7C3 derivative) 3-Methoxyphenyl 4-Methylbenzenesulfonamide 3,6-Dibromo C29H26Br2N2O4S 657.87 (calculated) Enhances neurogenesis in rat neural stem cells
N-(3-Carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide Furan-2-ylmethyl Methanesulfonamide Unmodified C20H21N2O4S* 385.07 (calculated) Not reported

*Inferred or calculated values due to lack of direct evidence.

Key Findings

Aryl Substituent Effects :

  • Halogenated phenyl groups (e.g., 4-chloro, 4-fluoro) may enhance target binding via electron-withdrawing effects, as seen in KL022’s circadian activity .
  • Bulky substituents like 3-methoxyphenyl (Compound 2) or furan derivatives () could alter steric interactions or solubility .

Carbazole Modifications :

  • Bromination at carbazole’s 3,6-positions (Compound 2) significantly enhances neurogenic activity, suggesting halogenation as a strategy for optimizing bioactivity .

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C24H25ClN2O4S
  • Molecular Weight : 472.984 g/mol
  • LogP : 6.12
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 660.7 ± 65.0 °C at 760 mmHg
  • Flash Point : 353.4 ± 34.3 °C

The compound exhibits significant biological activity primarily through its interaction with various molecular targets, notably cryptochrome proteins, which are crucial for regulating circadian rhythms and cellular signaling pathways. The unique structure of this compound allows it to modulate these proteins effectively, potentially leading to therapeutic applications in cancer treatment and neurodegenerative disorders.

Biological Activities

  • Anticancer Activity :
    • This compound has been studied for its anticancer properties. Similar compounds in the carbazole family have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). These compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of cell cycle regulators like p53 and cyclins .
  • Modulation of Circadian Rhythms :
    • The compound's ability to bind to cryptochrome proteins suggests its role as a modulator in circadian biology. This modulation could have implications for treating sleep disorders and metabolic diseases by restoring normal circadian function.
  • Anti-Angiogenic Properties :
    • Research indicates that derivatives of carbazole can inhibit angiogenesis, the process by which new blood vessels form from existing ones, which is vital in tumor growth and metastasis. Such compounds have demonstrated the ability to impede endothelial cell proliferation and migration, thereby limiting tumor vascularization .

Study on Anticancer Efficacy

In a study examining the effects of carbazole derivatives on MCF-7 cells, it was found that treatment led to:

  • Increased sub-G1 phase population indicating apoptosis.
  • Upregulation of pro-apoptotic proteins such as p53.
  • Downregulation of anti-apoptotic proteins like Bcl-2.

These findings suggest that the compound may serve as a potential therapeutic agent in breast cancer treatment by promoting apoptosis in cancer cells .

Interaction Studies

Interaction studies have focused on the binding affinities of this compound with specific enzymes and receptors involved in cellular signaling pathways. These studies reveal how the compound influences biological pathways through its molecular interactions, highlighting its potential applications in drug development targeting various diseases .

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of this carbazole-based sulfonamide?

To optimize synthesis, employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) refines optimal conditions . Parallelly, monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR spectroscopy (e.g., 1^1H, 13^13C) to confirm structural fidelity at each step. Purification via column chromatography with gradient elution is advised for isolating the target compound from byproducts.

Q. How can spectroscopic techniques resolve ambiguities in the structural assignment of this compound?

Combine multinuclear NMR (1^1H, 13^13C, DEPT-135) to verify connectivity and stereochemistry, particularly for the 2-hydroxypropyl and chlorophenyl moieties. For example, NOESY/ROESY experiments can confirm spatial proximity between the carbazole and sulfonamide groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm1^{-1}). If fluorescence is observed (as in carbazole derivatives), spectrofluorometry can characterize electronic transitions and solvent effects .

Q. What strategies are effective for comparing physicochemical properties with structural analogs (e.g., furylmethyl vs. chlorophenyl derivatives)?

Design comparative studies using HPLC to assess solubility and lipophilicity (logP). Evaluate electronic effects via UV-Vis spectroscopy (e.g., absorbance shifts in carbazole π→π* transitions) and cyclic voltammetry to measure redox potentials. Computational tools like density functional theory (DFT) can model substituent effects on molecular orbitals and dipole moments. For analogs like N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide, differences in steric bulk and electron-donating/withdrawing properties should guide hypothesis-driven experiments .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation, and what refinement protocols are recommended?

SC-XRD provides unambiguous confirmation of bond lengths, angles, and crystal packing. Use SHELXL for refinement, prioritizing high-resolution data (<1.0 Å) to reduce thermal displacement parameter (Ueq_{eq}) errors. Apply TWINABS for scaling and PLATON for symmetry checks if twinning is suspected. For example, in related carbazole sulfonamides, R factors <0.05 and data-to-parameter ratios >15:1 ensure reliability . Validate hydrogen bonding (e.g., hydroxyl-propyl interactions) via Hirshfeld surface analysis to contextualize supramolecular packing.

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

Reconcile discrepancies by revisiting solvent effects in DFT calculations (e.g., using PCM models) and verifying experimental conditions (e.g., concentration-dependent NMR shifts). For instance, carbazole’s planar geometry might exhibit deviations in solution vs. solid-state. Cross-validate with dynamic NMR to detect conformational exchange or rotational barriers. If computational predictions conflict with crystallographic data, refine force fields using X-ray constrained wavefunction methods to align theory with empirical observations .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound’s potential biological targets?

Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins, prioritizing carbazole’s aromatic stacking and sulfonamide’s hydrogen-bonding motifs. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For in vitro assays, employ fluorescence polarization to monitor competitive displacement of labeled ligands. Pair SAR data with pharmacokinetic modeling (e.g., ADMET predictions) to prioritize analogs with optimal bioavailability .

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